![molecular formula C23H18N4O4S2 B2529019 N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 868973-13-1](/img/structure/B2529019.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic molecule that appears to be related to a class of compounds that have been studied for various biological activities. While the specific compound is not directly mentioned in the provided papers, the related compounds provide insight into the potential properties and activities of this molecule.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of benzothiazole derivatives with various reagents to introduce the desired functional groups. For instance, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid, indicating that acylation reactions are a common method for introducing the acetamide group . Similarly, other derivatives have been synthesized using a sequence of reactions involving chloroacetyl chloride, hydrazine hydrate, isatin, and Thioglycolic acid . These methods suggest that the synthesis of the compound would likely involve multiple steps, including acylation, amidation, and the introduction of the thiadiazole moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as 1H NMR, FTIR, MS, and elemental analysis . These techniques would likely reveal the presence of characteristic functional groups such as the amide bond, the thiadiazole ring, and the benzo[d][1,3]dioxol moiety in the compound of interest. The presence of hydrogen bonding interactions, as seen in similar compounds, could also be inferred, which may influence the compound's molecular assembly and photophysical properties .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the formation of hydrogen bonds, which are crucial for the assembly and interaction of molecules. For example, N-(benzo[d]thiazol-2-yl)acetamide forms hydrogen bonds with water, acting as a bridge between different molecules . The reactivity of the compound may also involve interactions with biological targets, as indicated by the anti-HIV activity observed in similar N-1,3-benzo[d]thiazol-2-yl acetamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to some extent. The pKa values of benzothiazole acetamide derivatives have been determined, indicating the acidity constants of the amide and benzothiazole nitrogens . These properties are important for understanding the compound's behavior in biological systems and its potential as a drug precursor. Additionally, the antibacterial activity of some derivatives suggests that the compound may also possess similar properties, potentially acting as a potent antibacterial agent .
科学的研究の応用
Antibacterial Agents
Derivatives of acetamides, including compounds with thiadiazole moieties, have been synthesized and evaluated for their antibacterial properties. These compounds exhibit significant activity against various bacterial strains, indicating their potential as antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anti-HIV Drugs
Acetamide derivatives have also been studied for their potential as anti-HIV drugs. Research involving density functional theory (DFT) on acetamide derivatives has highlighted their local reactivity, which is crucial for their efficacy as anti-HIV agents (Oftadeh, Mahani, & Hamadanian, 2013). Another study synthesized and evaluated a series of acetamides as non-nucleoside HIV-1 reverse transcriptase inhibitors, showing promising results in inhibiting HIV-1 replication (Zhan, Liu, Fang, Li, Pannecouque, & De Clercq, 2009).
Antimicrobial and Anti-proliferative Activities
A study on thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety revealed that these compounds possess both antimicrobial and antiproliferative activities, suggesting their potential in treating infections and cancer (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
特性
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c28-20(10-15-6-3-5-14-4-1-2-7-17(14)15)25-22-26-27-23(33-22)32-12-21(29)24-16-8-9-18-19(11-16)31-13-30-18/h1-9,11H,10,12-13H2,(H,24,29)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEWMVDFTRBCJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

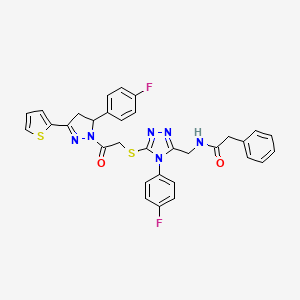
![{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine](/img/structure/B2528937.png)
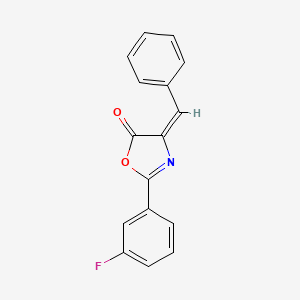

![4-(dimethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2528943.png)
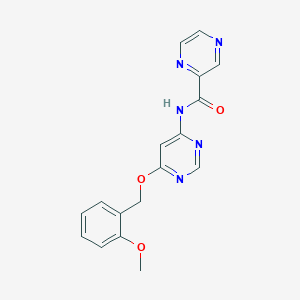

![5-Ethyl-8-methyl-N-(4-methylphenyl)-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2528947.png)
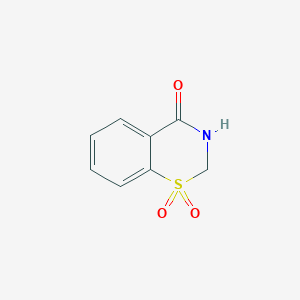
![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-o-tolyl-acetamide](/img/structure/B2528949.png)
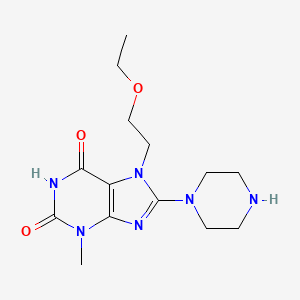
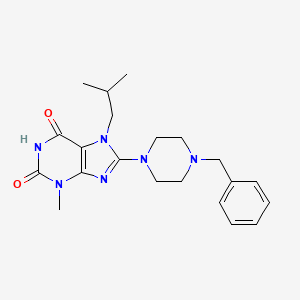
![[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine](/img/structure/B2528957.png)
![5-(3-Bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2528958.png)